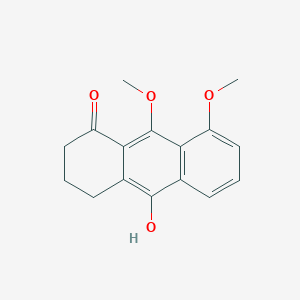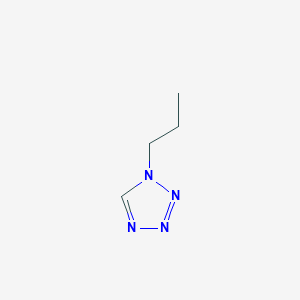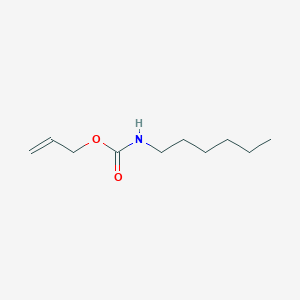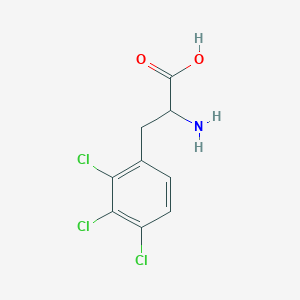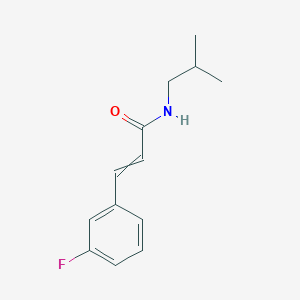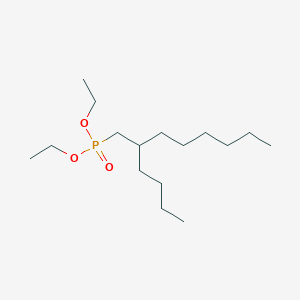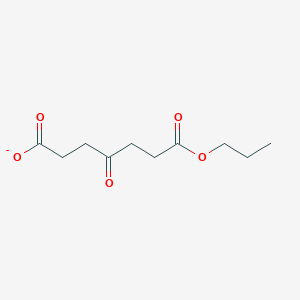
3-Hydroxy-5,7,8-trimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5,7,8-trimethoxyflavone: is a flavonoid compound that belongs to the class of polymethoxyflavones. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This particular compound is characterized by the presence of three methoxy groups and one hydroxyl group attached to the flavone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,7,8-trimethoxyflavone typically involves the following steps :
Starting Material: The synthesis begins with 2,3,4,6-tetramethoxyacetophenone.
Bromination: The acetophenone is brominated using cupric bromide in a chloroform-ethyl acetate mixture to yield the corresponding bromoacetophenone.
Cyclization: The bromoacetophenone undergoes cyclization with p-methoxybenzoic anhydride via the Allan-Robinson reaction to form 3-hydroxy-4’,5,7,8-tetramethoxyflavone.
Selective Demethylation: The 5-methoxy group is selectively cleaved using anhydrous aluminum bromide in acetonitrile, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-5,7,8-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles in basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of various substituted flavones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxy-5,7,8-trimethoxyflavone is used as a building block in organic synthesis to create more complex flavonoid derivatives. It serves as a model compound for studying the reactivity and properties of polymethoxyflavones.
Biology: This compound has shown potential in biological studies due to its antioxidant properties. It is used to investigate the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. It is studied for its potential to inhibit tumor growth and reduce inflammation in various disease models .
Industry: In the food and cosmetic industries, this compound is explored for its antioxidant properties, which can help in preserving products and protecting skin from oxidative damage.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5,7,8-trimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-3,7,4’-trimethoxyflavone: Similar structure with a hydroxyl group at the 5-position.
7-Hydroxy-5,3’,4’-trimethoxyflavone: Hydroxyl group at the 7-position.
5,7-Dihydroxy-3,6,8-trimethoxyflavone: Additional hydroxyl group at the 7-position.
Uniqueness: 3-Hydroxy-5,7,8-trimethoxyflavone is unique due to its specific arrangement of methoxy and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 3-position and methoxy groups at the 5, 7, and 8 positions provides distinct antioxidant and anti-inflammatory properties compared to other similar flavonoids.
Eigenschaften
CAS-Nummer |
103393-10-8 |
|---|---|
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
3-hydroxy-5,7,8-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-9-12(22-2)17(23-3)18-13(11)14(19)15(20)16(24-18)10-7-5-4-6-8-10/h4-9,20H,1-3H3 |
InChI-Schlüssel |
WAWJFYVZZGEXBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
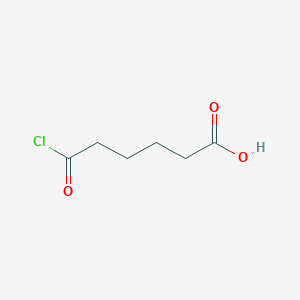
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
